Chemical structure and properties of 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid
Chemical structure and properties of 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science.
Introduction and Core Concepts
4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid belongs to the urazole class of compounds, which are derivatives of 1,2,4-triazolidine-3,5-dione. The core structure consists of a benzoic acid moiety attached to a five-membered triazolidine ring containing three nitrogen atoms and two carbonyl groups. This unique combination of a carboxylic acid group and a heterocyclic ring system imparts a range of interesting chemical and physical properties, making it a valuable building block in the design of novel molecules with potential therapeutic applications.
The urazole ring is known for its ability to participate in various chemical reactions, including Diels-Alder reactions, and its derivatives have been explored for their biological activities, including as anticonvulsants, antifungal agents, and in the development of polymeric materials.[1] The presence of the benzoic acid group provides a handle for further functionalization and can influence the molecule's solubility, pharmacokinetic properties, and target-binding interactions.
Chemical Structure and Identification
The chemical structure of 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid is characterized by a para-substituted benzene ring where one substituent is a carboxylic acid group and the other is a 1,2,4-triazolidine-3,5-dione ring attached via a nitrogen atom.
| Identifier | Value |
| IUPAC Name | 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid |
| CAS Number | 52203-73-3[2] |
| Molecular Formula | C₉H₇N₃O₄[2] |
| Molecular Weight | 221.17 g/mol [2] |
| SMILES | O=C(O)c1ccc(cc1)N1C(=O)NNC1=O |
| InChI | InChI=1S/C9H7N3O4/c13-8(14)5-1-3-6(4-2-5)12-9(15)10-7(11)16-12/h1-4H,(H,13,14)(H,10,11,15,16) |
Physicochemical Properties
| Property | Predicted Value | Notes |
| Topological Polar Surface Area (TPSA) | 107.95 Ų[2] | Indicates potential for good membrane permeability. |
| LogP | -0.4479[2] | Suggests the compound is likely to be hydrophilic. |
| Hydrogen Bond Donors | 3[2] | |
| Hydrogen Bond Acceptors | 4[2] | |
| Rotatable Bonds | 2[2] |
Solubility: Based on its predicted LogP and the presence of a carboxylic acid and N-H groups, 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid is expected to have limited solubility in nonpolar organic solvents and higher solubility in polar protic solvents like water, ethanol, and methanol, particularly at higher pH where the carboxylic acid is deprotonated. The solubility of related triazolidinedione derivatives has been noted to be low in chlorinated solvents and acetonitrile, but fair in highly polar solvents like DMSO and DMF.
Synthesis and Characterization
A specific, detailed experimental protocol for the synthesis of 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid is not widely published. However, general methods for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones (urazoles) can be adapted. A plausible synthetic approach would involve the reaction of 4-aminobenzoic acid with a suitable reagent to form the urazole ring.
Proposed Synthetic Pathway
A one-pot synthesis method, which is efficient and avoids the isolation of intermediates, is a promising approach.[1] This method generally involves the reaction of an aniline derivative (in this case, 4-aminobenzoic acid) with a source of the carbonyl groups and the remaining nitrogen atom of the urazole ring.
Figure 1: Proposed one-pot synthetic pathway for 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid.
General Experimental Protocol (Adapted from related syntheses)
Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzoic acid in a suitable anhydrous solvent (e.g., 1,4-dioxane or tetrahydrofuran).
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Isocyanate Formation: To this solution, add a base (e.g., triethylamine or cesium carbonate) followed by the dropwise addition of a solution of triphosgene or ethyl chloroformate in the same solvent at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred for a period to allow for the formation of the isocyanate intermediate.
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Semicarbazide Formation: Following the formation of the isocyanate, ethyl carbazate is added to the reaction mixture, which is then stirred, often overnight, to form the semicarbazide intermediate.
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Cyclization and Work-up: The cyclization to the urazole ring can be achieved by heating the reaction mixture, sometimes with the addition of a base (e.g., aqueous KOH). After cooling, the reaction mixture is acidified (e.g., with concentrated HCl) to precipitate the product.
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Purification: The crude product is collected by filtration, washed with a suitable solvent (e.g., water or a cold organic solvent), and dried. Further purification can be achieved by recrystallization from an appropriate solvent system.
Characterization
The characterization of the synthesized 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid would involve a combination of spectroscopic techniques to confirm its structure and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid ring, a signal for the carboxylic acid proton, and signals for the N-H protons of the urazole ring. For related 4-substituted urazoles, the N-H protons typically appear as a singlet at around δ 10.5 ppm in DMSO-d₆.[1] The aromatic protons would likely appear as two doublets in the region of δ 7.5-8.5 ppm.
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¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbons of the urazole ring (typically around δ 153-154 ppm), the carboxylic acid carbonyl carbon (around δ 167 ppm), and the aromatic carbons.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the urazole ring (around 3200-3400 cm⁻¹), C=O stretching of the urazole and carboxylic acid groups (around 1650-1750 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).
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Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The predicted monoisotopic mass is 221.04366 Da.
Potential Applications and Biological Activity
While specific biological studies on 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid are limited, the broader class of 1,2,4-triazole and benzoic acid derivatives has shown significant potential in drug discovery and materials science.
Medicinal Chemistry
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Anticancer Activity: Several studies have reported the synthesis and anticancer evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids. These compounds have demonstrated potent inhibitory activities against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer).[3] The mechanism of action is believed to involve the induction of apoptosis. This suggests that 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid could serve as a scaffold for the development of new anticancer agents.
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Antioxidant Activity: Related 4-(1H-triazol-1-yl)benzoic acid hybrids have also been evaluated for their antioxidant properties. Some of these compounds have shown significant radical scavenging activity, which is a key mechanism in combating oxidative stress-related diseases.
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Enzyme Inhibition: The benzoic acid moiety is a common feature in many enzyme inhibitors. For instance, benzoic acid derivatives have been designed as inhibitors of influenza neuraminidase. The structural features of 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid could allow it to interact with the active sites of various enzymes, making it a target for the development of novel enzyme inhibitors.
Materials Science
Urazole derivatives are utilized in the synthesis of polymers and other materials. Their ability to undergo Diels-Alder reactions makes them valuable components in the creation of reversible cross-linked polymers and self-healing materials. The benzoic acid functionality of the title compound could be used to incorporate this urazole moiety into polyesters or polyamides, imparting unique thermal and mechanical properties to the resulting materials.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
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Storage: Store in a cool, dry place away from incompatible materials.[2]
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Disposal: Dispose of in accordance with local, state, and federal regulations.
For related benzoic acid compounds, hazards include skin and eye irritation.[4][5]
Conclusion
4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid is a fascinating molecule with a rich chemical structure that holds promise for applications in both medicinal chemistry and materials science. While a comprehensive experimental characterization is still needed, the available data on related compounds suggests that it is a valuable platform for further research and development. Future studies should focus on establishing a robust and scalable synthetic route, thoroughly characterizing its physicochemical properties, and exploring its biological activities in a systematic manner.
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